molecular formula C26H19Cl2N3O2 B11605162 3-[1-benzoyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline

3-[1-benzoyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline

Cat. No.: B11605162
M. Wt: 476.3 g/mol
InChI Key: LYWOPFRTQVADKW-UHFFFAOYSA-N
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Description

3-[1-benzoyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a pyrazole ring, a benzoyl group, and a chlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-benzoyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines.

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene.

    Coupling Reactions: The final step involves coupling the pyrazole derivative with the quinoline core. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-[1-benzoyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

3-[1-benzoyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-benzoyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its interaction with microbial enzymes can result in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-benzoyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H19Cl2N3O2

Molecular Weight

476.3 g/mol

IUPAC Name

[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone

InChI

InChI=1S/C26H19Cl2N3O2/c1-33-20-12-9-18-13-21(25(28)29-22(18)14-20)24-15-23(16-7-10-19(27)11-8-16)30-31(24)26(32)17-5-3-2-4-6-17/h2-14,24H,15H2,1H3

InChI Key

LYWOPFRTQVADKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

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